molecular formula C28H32N2O B11130437 1-[2-(3-methylphenoxy)ethyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

1-[2-(3-methylphenoxy)ethyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B11130437
M. Wt: 412.6 g/mol
InChI Key: ZNSLRMJIWZQOGX-UHFFFAOYSA-N
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Description

1-[2-(3-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and the subsequent attachment of the phenoxyethyl and methylpropylphenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzodiazole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenoxyethyl and methylpropylphenyl groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(3-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(3-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibition of specific enzymes to alter metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE shares structural similarities with other benzodiazoles and phenoxyethyl derivatives.
  • Compounds such as 1-[2-(4-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE and 1-[2-(3-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-IMIDAZOLE are structurally related.

Uniqueness

  • The unique combination of functional groups and aromatic rings in 1-[2-(3-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE contributes to its distinct chemical and biological properties.
  • Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H32N2O

Molecular Weight

412.6 g/mol

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C28H32N2O/c1-20(2)18-23-12-14-24(15-13-23)22(4)28-29-26-10-5-6-11-27(26)30(28)16-17-31-25-9-7-8-21(3)19-25/h5-15,19-20,22H,16-18H2,1-4H3

InChI Key

ZNSLRMJIWZQOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C(C)C4=CC=C(C=C4)CC(C)C

Origin of Product

United States

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